N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide is an organic compound notable for its unique chemical structure, which includes a trifluoromethyl group, a hydroxy group, and a benzamide moiety. This compound is recognized under the CAS number 106746-05-8 and is primarily used in scientific research due to its potential biological activities and applications in medicinal chemistry.
The synthesis of N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide typically involves the reaction of benzoyl chloride with 3,3,3-trifluoro-2-hydroxypropylamine. This reaction is often facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the process.
Chemically, N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide belongs to the class of amides and is characterized by its incorporation of fluorinated groups, which significantly influence its physical and chemical properties.
The primary method for synthesizing N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide involves a straightforward acylation reaction. In this process:
In industrial settings, the synthesis may be optimized for larger-scale production using continuous flow reactors and automated systems that enhance yield and maintain quality consistency.
N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide features a benzene ring attached to an amide functional group (–C(=O)NH–) with a hydroxypropyl side chain that contains three fluorine atoms. The molecular formula is C11H12F3N O2.
Key structural data include:
N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide can undergo several chemical transformations:
The products formed from these reactions depend on the specific conditions and reagents used. For instance:
The mechanism of action of N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide involves its interaction with molecular targets within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration across cell membranes. Inside the cell, it may interact with enzymes or receptors to modulate their activity, potentially leading to various biological effects such as anti-inflammatory or anticancer activities .
Relevant data regarding melting points and boiling points may need experimental verification through laboratory testing.
N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide has several scientific applications:
Recent advances in synthetic chemistry have enabled efficient access to the pharmacophoric 3,3,3-trifluoro-2-hydroxypropyl motif. A pivotal innovation involves the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, catalyzed by Zn(OTf)₂. This one-pot method constructs the oxazole core while simultaneously introducing the trifluoromethyl carbinol unit, achieving atom economies exceeding 85% and eliminating multi-step protection/deprotection sequences [2]. Alternative routes leverage DNA-encoded library (DEL) technologies, where screening against biological targets like the PRMT5:MEP50 complex identified quinolin-2-amine derivatives. Subsequent structural refinement replaced the quinoline core with simplified benzamide scaffolds bearing the trifluorohydroxypropyl side chain, enhancing synthetic accessibility while maintaining target engagement [3].
A distinct approach employs reductive amination of methyl 3,3,3-trifluoropyruvate with benzylamine derivatives, followed by stereoselective reduction. This method facilitates late-stage diversification, allowing the installation of electron-donating (e.g., -OCH₃), electron-withdrawing (e.g., -CF₃, -CN), and heteroaromatic groups (e.g., thiophene, furan) on the benzamide core. Yields range from 68–83%, with electron-rich aryl groups demonstrating superior efficiency due to enhanced nucleophilicity [2] [4].
Table 1: Synthetic Routes for Key Derivatives
Benzamide Substituent | Method | Catalyst | Yield (%) | Key Advantage |
---|---|---|---|---|
4-OCH₃ | Tandem cycloisomerization | Zn(OTf)₂ | 83 | Single-step, high atom economy |
3,5-(Cl)₂ | Reductive amination | NaBH₄ | 75 | Late-stage diversification |
2-Thienyl | DEL-guided synthesis | – | 70 | Target-specific optimization |
4-CF₃ | Tandem cycloisomerization | Zn(OTf)₂ | 73 | Tolerance for e⁻-withdrawing groups |
Stereocontrol at the C2-hydroxy position is critical for biological activity, as evidenced by PDK1 inhibitors where (R)-enantiomers exhibit 10-fold higher potency than (S)-counterparts [4]. Lewis acid catalysis using Zn(OTf)₂ enables diastereoselective hydroxyalkylation by coordinating trifluoropyruvate carbonyls and propargylamide oxygen atoms. This alignment forces nucleophilic attack from the re face, achieving diastereomeric ratios up to 9:1 in DCE at 70°C [2]. For enantiopure synthesis, chiral auxiliaries like (1R,2S)-norephedrine temporarily bind to the benzamide carbonyl. Subsequent trifluoromethyl addition and auxiliary removal yield (R)-enriched N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide with >95% ee, albeit with a 15% yield penalty due to additional steps [4].
Notably, solvent polarity profoundly influences stereoselectivity. Polar aprotic solvents (e.g., DMF) diminish stereocontrol by disrupting Lewis acid-substrate complexes, while non-polar solvents (e.g., toluene) enhance diastereoselectivity but reduce reaction rates. Dichloroethane (DCE) optimally balances these factors, providing both high yield (83%) and stereoselectivity [2].
Table 2: Stereoselectivity Under Catalytic Conditions
Catalyst System | Solvent | Temperature (°C) | dr (R:S) | ee (%) |
---|---|---|---|---|
Zn(OTf)₂ | DCE | 70 | 9:1 | – |
Cu(OTf)₂/(R)-BINAP | Toluene | 25 | – | 88 |
Chiral norephedrine adduct | THF | -20 | – | 95 |
Sc(OTf)₃ | CH₃CN | 60 | 5:1 | – |
Systematic parameter optimization has resolved initial limitations in trifluorohydroxypropylbenzamide synthesis. Catalyst loading studies reveal that 15 mol% Zn(OTf)₂ maximizes yield (83%) without promoting side products like elimination-derived alkynes. Higher loadings (>20 mol%) accelerate decomposition via retro-aldol pathways [2]. Solvent screening identified DCE as optimal due to its moderate polarity (ε=10.1), which solubilizes polar intermediates while maintaining Lewis acid activity. Alternatives like acetonitrile diminish yields to <50% by coordinating Zn²⁺, while toluene slows reaction kinetics [2].
Stoichiometric balance is equally crucial: a 1:1.2 ratio of benzamide precursor to ethyl trifluoropyruvate minimizes unreacted starting material while preventing di-hydroxyalkylation byproducts. Temperature optimization demonstrates that rates plateau above 70°C, with further increases causing desulfonation of the trifluoropyruvate reagent. For DEL-derived analogs, pre-equilibration of PRMT5:MEP50 with methylthioadenosine (MTA) enhances binding of the trifluorohydroxypropyl warhead, improving biochemical yields by 40% [3].
Table 3: Parameter Optimization for Model Reaction
Parameter | Optimal Value | Suboptimal Value | Yield Impact | Byproduct Formation |
---|---|---|---|---|
Catalyst loading (Zn(OTf)₂) | 15 mol% | 5 mol% | ↓ 40% | <5% |
Solvent | DCE | CH₃CN | ↓ 35% | 15–20% |
Temperature | 70°C | 100°C | ↓ 25% | 30% (decomposition) |
N-propargylamide : Trifluoropyruvate | 1 : 1.2 | 1 : 2.0 | Unchanged | 22% (di-adduct) |
Transitioning from lab-scale (mmol) to production-scale (kg) necessitates addressing three key challenges: catalyst cost, purification complexity, and continuous processing compatibility. Zn(OTf)₂ catalysis is economically viable at scale due to catalyst recyclability via aqueous extraction; recovery rates exceed 90% after three batches, reducing costs by 60% [5]. For chiral synthesis, immobilized variants of (R)-BINAP catalysts on silica supports enable fixed-bed continuous flow reactions, achieving 92% ee with residence times under 10 minutes [6].
Purification bottlenecks are mitigated by telescoping steps without intermediate isolation. For example, in the tandem cycloisomerization/hydroxyalkylation, crude oxazole intermediates directly undergo hydroxyalkylation, reducing solvent consumption by 50% [5]. Additionally, continuous extraction using membrane-based separators efficiently removes inorganic salts and catalyst residues, achieving >99.5% purity. Crystallization from heptane/ethyl acetate (4:1) delivers pharmaceutical-grade material with 98.5% chemical purity and <0.1% total impurities [3].
Industrial protocols emphasize green chemistry principles: trifluoropyruvate excess is recovered via distillation (85% efficiency), and DCE is replaced with cyclopentyl methyl ether (CPME) in newer processes due to its higher sustainability index and comparable performance [5].
Core Compounds Discussed:
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: